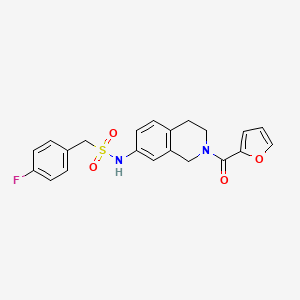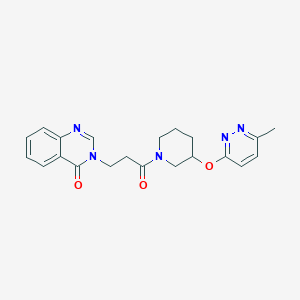
3-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone class The structure includes a quinazolinone core linked to a piperidine ring, which in turn is connected to a pyridazine moiety via an oxo-propyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves multiple steps, starting from commercially available precursors. Typically, the synthetic route might involve:
Formation of the pyridazine derivative: : Reacting 6-methylpyridazine with an appropriate nucleophile.
Synthesis of the piperidine intermediate: : Functionalizing the piperidine ring with the pyridazine derivative via an etherification reaction.
Linking to the quinazolinone core: : Using a suitable coupling reagent to connect the piperidine intermediate to the quinazolinone scaffold, forming the final compound.
Industrial Production Methods
While detailed industrial production methods might not be publicly disclosed, scaling up the synthesis typically involves optimizing reaction conditions such as temperature, solvent choice, and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions at the pyridazine moiety or piperidine ring.
Reduction: : Selective reduction could occur at the quinazolinone core or other electrophilic sites.
Substitution: : The piperidine and quinazolinone parts could undergo various substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidative cleavage products
Reduced derivatives with altered quinazolinone or piperidine structures
Substituted quinazolinone analogs with various functional groups
科学的研究の応用
This compound has shown promise in several scientific research domains:
Chemistry: : As a building block for creating more complex molecules.
Biology: : Investigated for its potential to interact with biological macromolecules.
Medicine: : Evaluated for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Industry: : Used as a precursor or intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
Molecular Targets and Pathways
The exact mechanism of action depends on its specific applications:
Anti-cancer: : Inhibits key enzymes or receptors involved in cell proliferation pathways.
Anti-inflammatory: : Modulates signaling pathways to reduce inflammation.
Anti-microbial: : Interacts with microbial DNA or enzymes, disrupting their growth and replication.
類似化合物との比較
When compared to other quinazolinone derivatives:
Structural Uniqueness: : The integration of a 6-methylpyridazine and a piperidine ring makes this compound structurally distinct.
Functional Diversity: : The specific functional groups offer a range of reactivity and biological activity.
Similar Compounds: : Other quinazolinones, such as 3-(2-aminophenyl)quinazolin-4(3H)-one and 2-(4-aminophenyl)quinazolin-4(3H)-one, share the core structure but differ in substituent groups, influencing their chemical and biological properties.
So, how do you feel about all this? Would love to dive deeper into any section you’re especially curious about.
特性
IUPAC Name |
3-[3-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15-8-9-19(24-23-15)29-16-5-4-11-25(13-16)20(27)10-12-26-14-22-18-7-3-2-6-17(18)21(26)28/h2-3,6-9,14,16H,4-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTFJKOUQUBWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylphthalazin-1-one](/img/structure/B2779140.png)

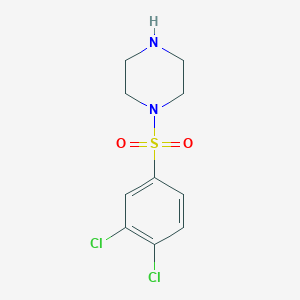
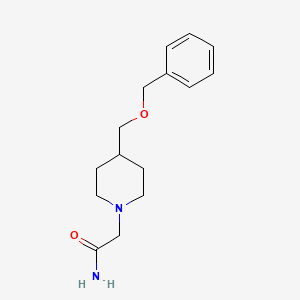
![ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate](/img/structure/B2779149.png)
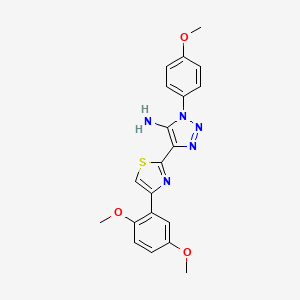
![1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2779151.png)
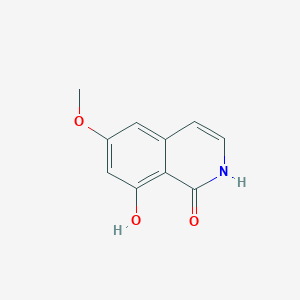
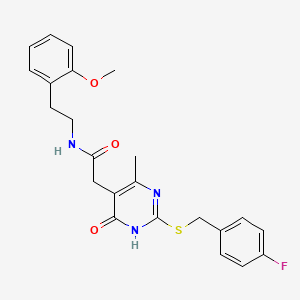
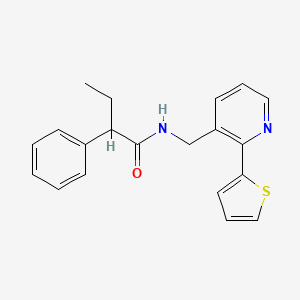
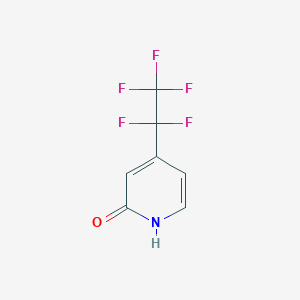
![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)
